(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol
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Overview
Description
(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[117002,1003,7015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups (2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[117002,1003,7
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol can be synthesized through several methods. One common method involves the reduction of nitriles, amides, or nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method includes the nucleophilic substitution of alkyl halides with ammonia or amines, followed by reduction .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes involve the use of metal catalysts such as platinum or palladium to facilitate the reduction of nitro compounds or nitriles under controlled conditions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary, secondary, or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Alkyl halides and ammonia or amines are commonly used reagents in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its potential role in biological processes and as a precursor to biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a precursor to pharmaceutical drugs.
Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Aniline: Aniline is a primary aromatic amine with similar chemical properties to (2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol.
Benzylamine: Benzylamine is another primary amine with comparable reactivity.
Ethanolamine: Ethanolamine is an alkanolamine with both amine and alcohol functional groups
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
1165-00-0 |
---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.368 |
InChI |
InChI=1S/C18H21NO5/c1-19-6-5-9-3-4-11-14(15(9)19)13-10(18(20)24-11)7-12-16(17(13)21-2)23-8-22-12/h3,7,11,14-15,18,20H,4-6,8H2,1-2H3/t11-,14+,15-,18+/m1/s1 |
InChI Key |
XMXBPYSTABGNSN-OPNLHGRLSA-N |
SMILES |
CN1CCC2=CCC3C(C21)C4=C(C5=C(C=C4C(O3)O)OCO5)OC |
Origin of Product |
United States |
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